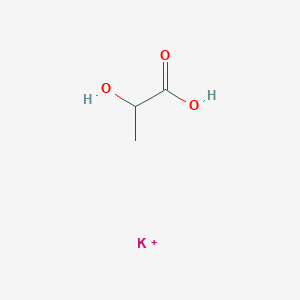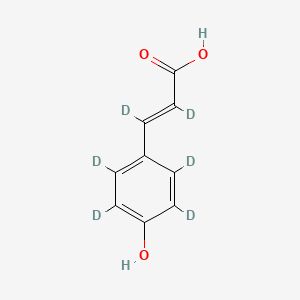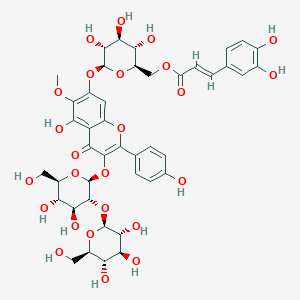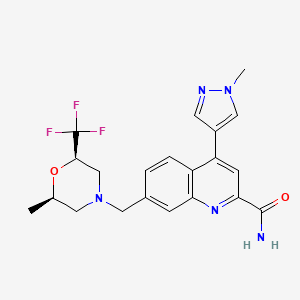
5'-Des-O-methylharringtonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Des-O-methylharringtonine is a natural product that can be isolated from the plant Cephalotaxus harringtonia . It belongs to the class of alkaloids and has a molecular formula of C27H35NO9 with a molecular weight of 517.57 g/mol . This compound is known for its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Des-O-methylharringtonine typically involves the isolation of the compound from its natural source, Cephalotaxus harringtonia . The process includes extraction and purification steps to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, as the compound is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of 5’-Des-O-methylharringtonine involves large-scale extraction from Cephalotaxus harringtonia. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques . The compound is then crystallized to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Des-O-methylharringtonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Des-O-methylharringtonine. These derivatives can have different biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
5’-Des-O-methylharringtonine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biological probe.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of 5’-Des-O-methylharringtonine involves the inhibition of protein synthesis. The compound binds to the ribosome and prevents the elongation step of protein synthesis, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective in cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5’-Des-O-methylharringtonine include:
- Harringtonine
- Homoharringtonine
- Isoharringtonine
- Deoxyharringtonine
Comparison
5’-Des-O-methylharringtonine is unique due to its specific structural features and its potent antitumor activity. Compared to other similar compounds, it has a distinct mechanism of action and a different spectrum of biological activities . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H35NO9 |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
(3R)-3,6-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-6-methylheptanoic acid |
InChI |
InChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1 |
Clave InChI |
GSBQSICGIBSDBW-JUIYCPNDSA-N |
SMILES isomérico |
CC(C)(CC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
SMILES canónico |
CC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)











